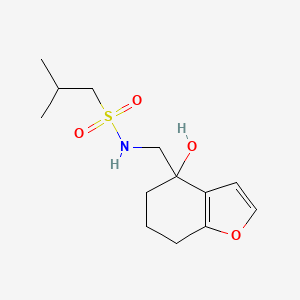![molecular formula C23H19N3O2S B2495569 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 898443-98-6](/img/structure/B2495569.png)
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Computational and Pharmacological Potential
Docking and Pharmacological Evaluation
A study explored the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including their binding to targets such as the epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). These compounds were assessed for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Compound a3 demonstrated moderate inhibitory effects across all assays, highlighting the diverse pharmacological applications of these derivatives (Faheem, 2018).
Antimicrobial and Antioxidant Activities
Antibacterial and Antifungal Properties
Research on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides uncovered their potential as antibacterial agents against both gram-negative and gram-positive bacteria. Certain derivatives displayed moderate inhibitory activity against the α-chymotrypsin enzyme. The study's findings suggest these compounds have significant antimicrobial activity and moderate anti-enzymatic potential, along with less cytotoxicity as indicated by cytotoxicity data (Siddiqui et al., 2014).
Antimicrobial Activity and Cytotoxicity
Another study focused on novel oxadiazole derivatives synthesized from 5-substituted-1,3,4-oxadiazolin-2-thiones and evaluated their antimicrobial activities against a range of pathogens, including Pseudomonas aeruginosa and Candida albicans. These compounds exhibited significant inhibitory activity, with some showing comparable anti-candidal activity to existing treatments. Their cytotoxic effects were also assessed, revealing a spectrum of activity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Anticancer and Anti-inflammatory Activities
GLS Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized as glutaminase inhibitors, indicating their potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models. This suggests a promising approach for cancer therapy by targeting glutaminase activity (Shukla et al., 2012).
Antidiabetic Potential
Oxadiazoles have been identified as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors, contributing to the treatment of type 2 diabetes mellitus. The incorporation of oxadiazole rings into the pharmacophore has been shown to enhance ligand binding, highlighting the versatility and therapeutic potential of oxadiazoles in managing diabetes and its complications (Mohammad et al., 2022).
properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-19-15-9-8-14-18(19)22-25-26-23(28-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKKSTCJDGVKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

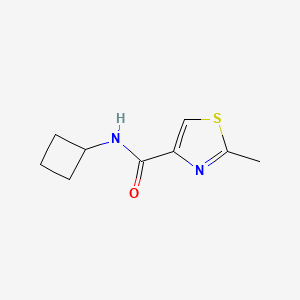
![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)
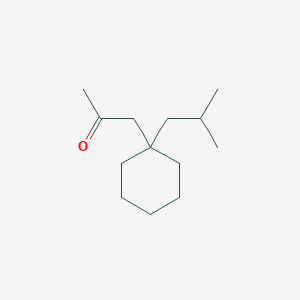
![N,N-diethyl-5-{5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2495492.png)
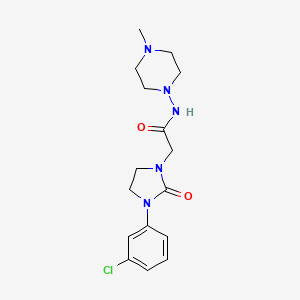
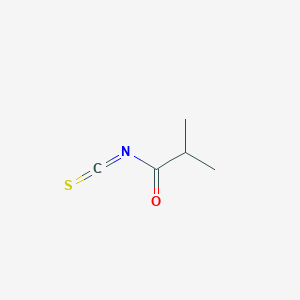
![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)
![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495500.png)
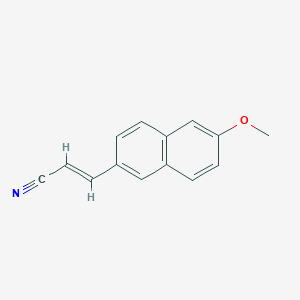
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495502.png)
![4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B2495503.png)
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)
![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)
